molecular formula C11H8N4 B14876514 2-Methyl-6-(2-pyridyl)pyrimidine-4-carbonitrile

2-Methyl-6-(2-pyridyl)pyrimidine-4-carbonitrile

Cat. No.: B14876514
M. Wt: 196.21 g/mol
InChI Key: UMXCYGBLISWEOO-UHFFFAOYSA-N
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Description

2-methyl-6-(pyridin-2-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that contains both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(pyridin-2-yl)pyrimidine-4-carbonitrile typically involves the reaction of 2-aminopyridine with a suitable nitrile derivative under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(pyridin-2-yl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include organolithium compounds and nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

2-methyl-6-(pyridin-2-yl)pyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-6-(pyridin-2-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-6-(pyridin-2-yl)pyrimidine: Lacks the carbonitrile group but shares a similar core structure.

    6-(pyridin-2-yl)pyrimidine-4-carbonitrile: Similar but without the methyl group at the 2-position.

    2-methyl-4-(pyridin-2-yl)pyrimidine: Similar but with different substitution patterns.

Uniqueness

2-methyl-6-(pyridin-2-yl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and carbonitrile groups enhances its reactivity and potential for forming diverse derivatives.

Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

2-methyl-6-pyridin-2-ylpyrimidine-4-carbonitrile

InChI

InChI=1S/C11H8N4/c1-8-14-9(7-12)6-11(15-8)10-4-2-3-5-13-10/h2-6H,1H3

InChI Key

UMXCYGBLISWEOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=CC=CC=N2)C#N

Origin of Product

United States

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